2,4-dimethoxy-6-(4-{[(2-methylpyridin-4-yl)oxy]methyl}piperidin-1-yl)-1,3,5-triazine
Description
Properties
IUPAC Name |
2,4-dimethoxy-6-[4-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]-1,3,5-triazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N5O3/c1-12-10-14(4-7-18-12)25-11-13-5-8-22(9-6-13)15-19-16(23-2)21-17(20-15)24-3/h4,7,10,13H,5-6,8-9,11H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDCUOBFPPKRMHU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=C1)OCC2CCN(CC2)C3=NC(=NC(=N3)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation of 2,4-Dimethoxy-6-Chloro-1,3,5-Triazine
The triazine core is derived from cyanuric chloride (2,4,6-trichloro-1,3,5-triazine), a foundational substrate for triazine chemistry. Controlled substitution of two chlorine atoms with methoxy groups is achieved via reaction with methanol under alkaline conditions. In laboratory settings, this step typically employs sodium bicarbonate or triethylamine as a base to deprotonate methanol, facilitating nucleophilic attack on the electron-deficient triazine ring.
Reaction Conditions:
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Solvent: Anhydrous dichloromethane or tetrahydrofuran.
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Temperature: 0–5°C to prevent over-substitution.
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Molar Ratio: Cyanuric chloride:methanol:base = 1:2.2:2.2.
The intermediate 2,4-dimethoxy-6-chloro-1,3,5-triazine is isolated via vacuum distillation or recrystallization, yielding >85% purity. Industrial-scale production utilizes continuous flow reactors to maintain precise temperature control and minimize side products such as 2,4,6-trimethoxy-1,3,5-triazine.
Synthesis of 4-{[(2-Methylpyridin-4-yl)Oxy]Methyl}Piperidine
Etherification of 2-Methylpyridin-4-ol
The piperidine sidechain requires preparation of 4-{[(2-methylpyridin-4-yl)oxy]methyl}piperidine. This involves Mitsunobu coupling between 2-methylpyridin-4-ol and 4-(hydroxymethyl)piperidine, utilizing diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃) to form the ether linkage.
Procedure:
Alternative Alkylation Routes
For large-scale synthesis, alkylation of 2-methylpyridin-4-ol with 4-(bromomethyl)piperidine in the presence of potassium carbonate (K₂CO₃) in DMF offers a cost-effective pathway. This method achieves 65% yield but requires rigorous drying to avoid hydrolysis of the bromide intermediate.
Coupling of Triazine and Piperidine Moieties
Nucleophilic Substitution
The final step involves displacing the chlorine atom in 2,4-dimethoxy-6-chloro-1,3,5-triazine with 4-{[(2-methylpyridin-4-yl)oxy]methyl}piperidine. This reaction is catalyzed by N-methylmorpholine (NMM) in acetonitrile, which activates the triazine chloride for nucleophilic attack.
Optimized Protocol:
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Combine 2,4-dimethoxy-6-chloro-1,3,5-triazine (1.0 eq) and 4-{[(2-methylpyridin-4-yl)oxy]methyl}piperidine (1.1 eq) in anhydrous acetonitrile.
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Add NMM (2.0 eq) and stir at 50°C for 6–8 hours.
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Monitor reaction progress via TLC (eluent: chloroform/methanol, 9:1).
Yield and Purity:
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Laboratory Scale: 78–82% yield after column chromatography (silica gel, ethyl acetate/hexane gradient).
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Industrial Scale: 85–88% yield using continuous flow systems with in-line HPLC monitoring.
Purification and Characterization
Chromatographic Techniques
Crude product is purified via flash chromatography (ethyl acetate/hexane, 1:4) to remove unreacted piperidine and triazine intermediates. Preparative HPLC (C18 column, acetonitrile/water + 0.1% TFA) resolves stereochemical impurities, achieving >98% purity.
Spectroscopic Analysis
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¹H-NMR (400 MHz, CDCl₃): δ 1.45–1.70 (m, 4H, piperidine CH₂), 2.55 (s, 3H, pyridine-CH₃), 3.50–3.70 (m, 2H, piperidine N-CH₂), 3.90 (s, 6H, OCH₃), 4.60 (s, 2H, OCH₂), 6.80–7.20 (m, 3H, pyridine-H).
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IR (KBr): 2950 cm⁻¹ (C-H stretch), 1605 cm⁻¹ (triazine ring), 1240 cm⁻¹ (C-O-C ether).
Industrial-Scale Production Considerations
Batch vs. Continuous Flow Synthesis
Batch reactors remain prevalent for small-scale synthesis, but continuous flow systems enhance yield (92–94%) and reduce reaction time (2–3 hours) by improving heat transfer and mixing efficiency.
Key Parameters for Scale-Up:
| Parameter | Batch Reactor | Continuous Flow |
|---|---|---|
| Temperature | 50°C | 60°C |
| Residence Time | 8 hours | 2 hours |
| Solvent Consumption | 10 L/kg | 6 L/kg |
Waste Management
Recovery of acetonitrile via distillation reduces solvent waste, while unreacted piperidine is neutralized with hydrochloric acid for safe disposal.
Challenges and Mitigation Strategies
Chemical Reactions Analysis
Types of Reactions It Undergoes
Oxidation and Reduction : The compound can undergo oxidation reactions particularly at the piperidine and methoxy substituents, using oxidizing agents such as potassium permanganate or chromium trioxide. Conversely, reduction reactions can target the triazine ring or the ether linkage, using reagents like hydrogen gas with a metal catalyst.
Substitution : Nucleophilic substitution reactions are common, particularly at the triazine ring and the pyridinyl ether, where leaving groups can be replaced by nucleophiles under suitable conditions.
Hydrolysis : The ether linkage and methoxy groups can be hydrolyzed under acidic or basic conditions, leading to the formation of various intermediate products.
Common Reagents and Conditions Used : Typical reagents include strong acids (e.g., hydrochloric acid, sulfuric acid), bases (e.g., sodium hydroxide, potassium hydroxide), oxidizing agents, and reducing agents. Reaction conditions often involve controlled temperatures, ranging from low temperatures for sensitive substitutions to high temperatures for hydrolysis and oxidation.
Major Products Formed : The products of these reactions can include de-methylated triazines, altered piperidine derivatives, and various intermediate compounds that retain parts of the original structure but with functional group modifications.
Scientific Research Applications
Chemical Properties and Structure
This compound features a unique structure that combines a triazine ring with a piperidine moiety and a pyridine derivative. The presence of both the triazine and piperidine rings enhances its potential reactivity and biological activity. The methoxy groups contribute to its solubility and interaction with biological targets.
Pharmaceutical Applications
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Anticancer Activity
- Recent studies have indicated that compounds similar to 2,4-dimethoxy-6-(4-{[(2-methylpyridin-4-yl)oxy]methyl}piperidin-1-yl)-1,3,5-triazine exhibit promising anticancer properties. For instance, derivatives of triazine are known to inhibit tumor growth through various mechanisms, including the modulation of cell cycle progression and induction of apoptosis in cancer cells .
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Neurological Research
- The compound's structural features suggest potential applications in treating neurological disorders. Its ability to interact with neurotransmitter systems positions it as a candidate for further investigation in neuropharmacology . Triazine derivatives have been explored for their neuroprotective effects, which may be relevant for conditions such as Alzheimer’s disease or Parkinson’s disease.
- Antimicrobial Properties
Material Science Applications
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Polymeric Materials
- The unique chemical structure allows for the incorporation of 2,4-dimethoxy-6-(4-{[(2-methylpyridin-4-yl)oxy]methyl}piperidin-1-yl)-1,3,5-triazine into polymer matrices. This can improve the thermal stability and mechanical properties of polymers used in coatings and composites.
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Photovoltaic Devices
- Research into organic photovoltaic materials has shown that triazine-based compounds can enhance charge transport properties. This makes them viable candidates for use in organic solar cells, potentially improving energy conversion efficiencies.
Synthesis and Production
The synthesis of this compound typically involves multi-step reactions beginning with the preparation of 2,4-dimethoxy-1,3,5-triazine followed by the reaction with appropriate piperidine derivatives. Optimizing reaction conditions such as temperature and solvent choice is crucial for achieving high yields and purity during industrial production.
Case Studies
Mechanism of Action
The mechanism by which 2,4-dimethoxy-6-(4-{[(2-methylpyridin-4-yl)oxy]methyl}piperidin-1-yl)-1,3,5-triazine exerts its effects is primarily through its interaction with molecular targets such as enzymes and receptors. The piperidine moiety can interact with neurological receptors, potentially modulating synaptic transmission. The methoxy groups and the triazine ring can form hydrogen bonds and π-π interactions with target proteins, influencing their activity and stability. Pathways involved include neurotransmitter regulation and enzyme inhibition, contributing to its observed biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Piperidine/piperazine-substituted triazines
: 4-(4-Methylpiperidino)-1,3,5-Triazine-2-Amine Derivatives
A series of 1,3,5-triazine derivatives with 4-methylpiperidine at position 4 and aryl groups at position 6 were synthesized and tested for antileukemic activity . Key differences from the target compound include:
- Position 4 vs. Position 6 substitution : The target compound has a piperidinyl group at position 6, whereas ’s analogs feature it at position 3.
- Functional groups : ’s compounds lack methoxy groups at positions 2 and 4 but include electron-withdrawing (e.g., -Cl, -CF₃) or donating (e.g., -OCH₃, -N(CH₃)₂) aryl substituents at position 6.
| Compound (Position 6 Substituent) | Molecular Weight | Antileukemic Activity (IC₅₀) | Key Structural Feature |
|---|---|---|---|
| 6-(4-Fluorophenyl) | 307.3 | 12 µM | Halogenated aryl |
| 6-(4-Methoxyphenyl) | 319.4 | 8 µM | Methoxy-substituted aryl |
| Target Compound | 388.4 | Not reported | Piperidine-pyridine ether |
The methoxy groups in the target compound may enhance solubility compared to halogenated analogs, while the pyridine-piperidine ether could improve target binding specificity.
: Positional Isomerism in Piperidine Substituents
The compound 2,4-dimethoxy-6-(3-{[(2-methylpyridin-4-yl)oxy]methyl}piperidin-1-yl)-1,3,5-triazine differs only in the piperidine substitution position (3 vs. 4).
Triazines with Piperazine/Carbonyl Modifications
: 2-(4-Methoxyphenyl)-4-Methyl-6-[4-(Pyridin-2-yl)Piperazine-1-Carbonyl]-1,2,4-Triazine-3,5(2H,4H)-Dione
This compound replaces the piperidine group with a piperazine-1-carbonyl moiety. Key differences include:
- Carbonyl group : Introduces hydrogen-bond acceptor properties absent in the target compound.
- Pyridinyl-piperazine : Enhances basicity compared to the target’s pyridine-piperidine ether.
Such modifications may influence pharmacokinetic properties, such as membrane permeability or metabolic stability .
Industrial Triazines (UV Absorbers)
: Triazine-Based UV Absorbers
Triazines like 2-[4-[(2-hydroxy-3-dodecyloxypropyl)oxy]-2-hydroxyphenyl]-4,6-bis(2,4-dimethylphenyl)-1,3,5-triazine are optimized for UV absorption via hydroxyl and alkoxy substituents . In contrast, the target compound lacks these groups, suggesting divergent applications (e.g., pharmaceuticals vs. materials science) .
Key Research Findings and Implications
Substituent Position Matters : Position 6-substituted triazines (target compound) may exhibit distinct bioactivity compared to position 4-substituted analogs () due to steric and electronic effects.
Industrial vs. Pharmaceutical Design : Unlike UV-absorbing triazines (), the target compound’s structure prioritizes heterocyclic diversity over photostability.
Biological Activity
2,4-Dimethoxy-6-(4-{[(2-methylpyridin-4-yl)oxy]methyl}piperidin-1-yl)-1,3,5-triazine is a compound of interest due to its potential biological activities. This article aims to explore its pharmacological properties, mechanisms of action, and relevant case studies that highlight its biological significance.
Chemical Structure and Properties
The compound belongs to the class of triazine derivatives, characterized by the following structural features:
- Triazine Core : A six-membered ring containing three nitrogen atoms.
- Piperidine Moiety : A six-membered ring containing one nitrogen atom.
- Methoxy Groups : Two methoxy (-OCH₃) substituents that may influence its solubility and biological activity.
Biological Activity Overview
Research indicates that compounds similar to 2,4-dimethoxy-6-(4-{[(2-methylpyridin-4-yl)oxy]methyl}piperidin-1-yl)-1,3,5-triazine exhibit various biological activities, including:
Antitumor Activity
Recent studies have demonstrated that triazine derivatives can inhibit tumor cell proliferation. For example, compounds with similar structures have shown effectiveness against various cancer cell lines by targeting specific kinases involved in tumor growth. The inhibition of c-KIT and ABL kinases has been particularly noted in related compounds .
Antimicrobial Properties
The antimicrobial activity of related pyrazole derivatives suggests a potential for 2,4-dimethoxy-6-(4-{[(2-methylpyridin-4-yl)oxy]methyl}piperidin-1-yl)-1,3,5-triazine to exhibit similar effects. Pyrazole derivatives have been documented to possess significant antibacterial and antifungal properties .
Anti-inflammatory Effects
Triazine derivatives are also explored for their anti-inflammatory properties. The modulation of inflammatory pathways through the inhibition of certain enzymes (e.g., COX and LOX) has been observed in structurally similar compounds .
The biological activity of 2,4-dimethoxy-6-(4-{[(2-methylpyridin-4-yl)oxy]methyl}piperidin-1-yl)-1,3,5-triazine is hypothesized to involve:
- Kinase Inhibition : Similar compounds have shown to inhibit tyrosine kinases which are crucial in signaling pathways for cell proliferation and survival.
- Interaction with Receptors : Binding affinity to specific receptors may lead to altered cellular responses in cancerous cells.
Case Studies
Several studies have investigated the biological activities of triazine derivatives:
- Antitumor Study :
- Antimicrobial Study :
- Anti-inflammatory Study :
Data Summary Table
| Activity Type | Related Compound | Effectiveness | Mechanism |
|---|---|---|---|
| Antitumor | c-KIT Inhibitor | High | Kinase inhibition |
| Antimicrobial | Pyrazole Derivative | Moderate | Disruption of bacterial cell wall |
| Anti-inflammatory | Triazine Derivative | Significant | Inhibition of inflammatory mediators |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
